molecular formula C6H12O<br>C4H9COCH3<br>C6H12O B1666271 2-Hexanone CAS No. 591-78-6

2-Hexanone

Cat. No.: B1666271
CAS No.: 591-78-6
M. Wt: 100.16 g/mol
InChI Key: QQZOPKMRPOGIEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hexanone, also known as methyl butyl ketone, primarily targets the nervous system . It is absorbed through the lungs, orally, and dermally . The major effects of this compound toxicity in animals include the nervous system, body weight, reproductive effects, and developmental effects .

Mode of Action

The neurotoxic effect of this compound is potentiated by its metabolite, 2,5-hexanedione . This metabolite reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the reaction of its metabolite, 2,5-hexanedione, with lysine residues in axonal proteins . This leads to the formation of pyrroles, which upon oxidation, cause cross-linking and denaturation of proteins . This disruption in protein structure and function can lead to damage to nerve cells .

Pharmacokinetics

This compound is absorbed through the lungs, orally, and dermally . It is then metabolized to 2,5-hexanedione, which is responsible for its neurotoxic effects

Result of Action

The primary result of this compound action is neurotoxicity . This includes peripheral neuropathy characterized by axon and myelin disruption, axonal swellings involving motor and sensory nerves, alterations in nerve conduction velocity, ataxia, sensory deficits, and skeletal muscle weakness . These effects have been observed in both human and animal studies .

Action Environment

This compound is likely to migrate through the soil and into groundwater since it is expected to have very high mobility in soils . Once in the environment, this compound may be degraded by atmospheric photooxidation and direct photolysis or degraded by biodegradation mediated by microorganisms found in most sediment, soils, and water . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

2-Hexanone dissolves cellulose nitrate, vinyl polymers and copolymers, and natural and synthetic resins . It is recommended as a solvent because it is photochemically inactive . It has a very low safe threshold limit value . The metabolite of this compound, 2,5-hexanedione, is neurotoxic .

Cellular Effects

This compound is absorbed through the lungs, orally, and dermally . Its metabolite, 2,5-hexanedione, is neurotoxic . In humans, neurological effects attributed to this compound include peripheral neuropathy characterized by axon and myelin disruption, axonal swellings involving motor and sensory nerves, alterations in nerve conduction velocity, ataxia, and sensory deficits .

Molecular Mechanism

This compound undergoes metabolism through reduction and oxidation reactions . The metabolite, 2,5-hexanedione, is toxicologically active .

Temporal Effects in Laboratory Settings

Studies in laboratory animals who breathed in or swallowed this compound for a long period of time did not find any cancer .

Dosage Effects in Animal Models

In both humans and animals, decreased body weight (humans) and decreased body weight gain (animals) have been observed following this compound exposure . The effects observed in animals occur at exposure levels much higher than normal human exposure .

Metabolic Pathways

The biotransformation of this compound takes place mainly in the liver, whereby 2-hexanol is initially formed in several oxidation steps. This compound is further oxidized to diols, hydroxyketones, and to caproic acids .

Transport and Distribution

This compound is well absorbed through the respiratory tract, gastrointestinal tract, and skin . Absorbed this compound is distributed to the brain and liver .

Comparison with Similar Compounds

  • Methyl ethyl ketone (2-butanone)
  • Cyclohexanone
  • 2-Methyltetrahydrofuran (as an alternative solvent)

2-Hexanone stands out for its specific industrial applications and its role in scientific research, particularly in the synthesis of organic compounds and pharmaceuticals.

Properties

IUPAC Name

hexan-2-one
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InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3
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InChI Key

QQZOPKMRPOGIEB-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)C
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Molecular Formula

C6H12O, Array
Record name METHYL BUTYL KETONE
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DSSTOX Substance ID

DTXSID0022068
Record name 2-Hexanone
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Molecular Weight

100.16 g/mol
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Physical Description

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95 °F. Less dense than water. Vapors heavier than air., Colorless liquid with an acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Record name 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE)
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Boiling Point

261 °F at 760 mmHg (NTP, 1992), 127.2 °C, 127.60 °C. @ 760.00 mm Hg, 126-128 °C, 262 °F
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Flash Point

73 °F (NTP, 1992), 75 ° F, 25 °C (closed cup), 95 °F (open cup), 77 °F (25 °C) (Closed cup), 23 °C c.c., 73 °F, 77 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), 1.4 wt% in water at 20 °C, Sol in acetone; miscible in ethanol and ether, In water, 1.72X10+4 mg/L at 20 °C, 17.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.4, 2%
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Density

0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.830 at 20 °C/20 °C, Relative density (water = 1): 0.8, 0.812, 0.81
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

2 mmHg at 68 °F ; 3.8 mmHg at 77 °F (NTP, 1992), 11.6 [mmHg], 11.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.36, 11 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Mechanism of Action

The mechanism of acute MnBK toxicity is by progressive depression of the CNS resulting in coma and cardiorespiratory failure. The mechanism(s) associated with subchronic and chronic toxicity are associated with significant binding of MnBK metabolites to axonal protein ..., n-Hexane and 2-hexanone... are metabolized by the liver to a common toxic metabolite, 2,5-hexanedione, which is a direct neurotoxin. An apparent high degree of specificity exists for the toxic effect of this compound, as related metabolites of similar solvents have no similar toxicity. 2,5-hexanedione is a gamma-diketone. Other diketones (alpha, beta, delta) do not produce neurotoxicity. The proposed mechanisms of action have been reviewed. Current evidence supports the concept that adducts are formed which lead to cross-linkages between neurofilaments. These cross-linkages lead to the axonal swellings seen on microscopy and, ultimately, to distal degeneration of the nerve., The omega-1 oxidation of the carbon chain /of methyl n-butyl ketone/ results ultimately in the gamma-diketone, 2,5-hexanedione (HD) ... /which/ react with amino groups in all tissues to form pyrroles ... Pyrrole derivatization is not sufficient to produce the neurofilamentous swellings; pyrrole oxidation, followed by nucleophilic attack and neurofilament cross-link, seems to be necessary for neurotoxicity.
Record name 2-HEXANONE
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Color/Form

Colorless liquid

CAS No.

591-78-6
Record name METHYL BUTYL KETONE
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Melting Point

-71 °F (NTP, 1992), -55.5 °C, -57 °C, -71 °F
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Synthesis routes and methods I

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

30 cm3 of 80% tert-butyl hydroperoxide (0.225 mole), 10 cc of 1-hexene (0.064 mole), 20 cc of dichloroethane and 220 mg of palladium acetate (0.001 mole) are introduced into a heat-insulated glass reactor. An argon atmosphere is applied and stirring is performed at a temperature of 60° C. After 4 hours, it is found that 66% of 1-hexene were converted and that 2-hexanone was formed with a molar selectivity of 83% with respect to the converted 1-hexene.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hexanone
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2-Hexanone
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Reactant of Route 5
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Reactant of Route 6
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